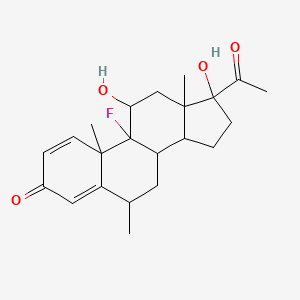
Fluoromethalone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is known for its potent anti-inflammatory properties and is commonly administered as an ophthalmic suspension . Fluoromethalone is particularly effective in reducing inflammation without significantly affecting intraocular pressure, making it a preferred choice for treating conditions such as conjunctivitis, keratitis, and post-operative inflammation .
準備方法
Fluoromethalone is synthesized through a series of chemical reactions involving the introduction of fluorine and hydroxyl groups to a steroid backbone. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a steroid precursor, often derived from plant sources.
Fluorination: Introduction of a fluorine atom at the 9α position using a fluorinating agent.
Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions through controlled oxidation reactions.
Acetylation: The final step involves acetylation at the 17α position to produce the active compound.
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, stringent quality control measures, and purification techniques to ensure the consistency and purity of the final product .
化学反応の分析
Fluoromethalone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide or amine groups
The major products formed from these reactions include hydroxylated and acetylated derivatives, which retain some of the biological activity of the parent compound .
科学的研究の応用
Fluoromethalone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of steroid chemistry and fluorination reactions.
Biology: Employed in research on glucocorticoid receptor interactions and the regulation of inflammatory pathways.
Medicine: Investigated for its potential in treating various inflammatory conditions beyond ophthalmic uses, such as skin disorders and allergic reactions.
Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems .
作用機序
Fluoromethalone exerts its effects by binding to glucocorticoid receptors in target tissuesThese proteins inhibit the release of arachidonic acid, a precursor to potent mediators of inflammation such as prostaglandins and leukotrienes . By reducing the production of these inflammatory mediators, this compound effectively diminishes inflammation and associated symptoms .
類似化合物との比較
Fluoromethalone is often compared to other glucocorticoids such as Dexamethasone and Prednisolone. While all these compounds share anti-inflammatory properties, this compound is unique in its rapid degradation in tissues, which minimizes its impact on intraocular pressure . Additionally, this compound has a less pronounced immunosuppressive effect compared to Dexamethasone, making it a safer option for long-term use .
Similar Compounds
Dexamethasone: A potent glucocorticoid with strong anti-inflammatory and immunosuppressive effects.
Prednisolone: Another glucocorticoid used for its anti-inflammatory properties, often in systemic applications.
Hydrocortisone: A naturally occurring glucocorticoid with milder anti-inflammatory effects compared to synthetic counterparts
This compound stands out due to its specific application in ophthalmology and its favorable safety profile for ocular use.
特性
分子式 |
C22H29FO4 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3 |
InChIキー |
FAOZLTXFLGPHNG-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
同義語 |
Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















